

Spectroscopic Data of 10-Hydroxydihydroperaksine: A Technical Overview

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Compound of Interest		
Compound Name:	10-Hydroxydihydroperaksine	
Cat. No.:	B15591258	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the natural alkaloid, **10-Hydroxydihydroperaksine**. Despite extensive searches of scientific literature and chemical databases, detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound remains largely unavailable in the public domain. Commercial suppliers confirm its existence and basic chemical properties, but the primary research article detailing its isolation and complete spectroscopic characterization could not be retrieved through current search methodologies.

Chemical Identity and Properties

10-Hydroxydihydroperaksine is an indole alkaloid isolated from the herbs of Rauvolfia verticillata.[1] Its fundamental chemical properties are summarized in the table below.

Property	Value	Source
CAS Number	451478-47-0	[1]
Molecular Formula	C19H24N2O3	[1]
Molecular Weight	328.4 g/mol	[1]
Synonyms	10-Hydroxy-19(S),20(R)- dihydroperaksine	[1]



Spectroscopic Data (NMR, MS)

As of the latest search, specific, experimentally-derived NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry data for **10-Hydroxydihydroperaksine** have not been published in accessible scientific journals or databases. While numerous studies have been conducted on the rich variety of alkaloids present in Rauvolfia verticillata, and have detailed spectroscopic information for other novel compounds, the data for **10-Hydroxydihydroperaksine** is not included in these publications.[2][3][4][5][6]

It is probable that the characterization of **10-Hydroxydihydroperaksine** was performed in a study that is not indexed in a way that is readily searchable by the compound's name or CAS number.

Experimental Protocols

The absence of published spectroscopic data for **10-Hydroxydihydroperaksine** means that the specific experimental protocols for its NMR and MS analysis are also unavailable. However, a general workflow for the isolation and characterization of alkaloids from Rauvolfia species can be inferred from related literature. This process is visualized in the diagram below.



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Caption: Generalized workflow for the isolation and spectroscopic analysis of alkaloids.

Signaling Pathways



There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by **10-Hydroxydihydroperaksine**.

Conclusion

While the basic chemical identity of **10-Hydroxydihydroperaksine** is known, a comprehensive understanding of its chemical structure and biological activity is hampered by the lack of publicly available spectroscopic data. Researchers in the field of natural products and drug development are encouraged to consult specialized chemical databases or the original, yet to be located, primary literature for detailed NMR and MS spectra. The publication of this data would be a valuable contribution to the scientific community, enabling further research into the pharmacological potential of this Rauvolfia alkaloid.

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